molecular formula C18H18O2 B1673165 Juncusol CAS No. 62023-90-9

Juncusol

Cat. No. B1673165
CAS RN: 62023-90-9
M. Wt: 266.3 g/mol
InChI Key: XNVMKPYDOHZJLR-UHFFFAOYSA-N
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Description

Juncusol is a 9,10-dihydrophrenathrene found in Juncus species such as J. acutus, J. effusus, or J. roemerianus . It can also be synthesized . This compound shows antimicrobial activity against Bacillus subtilis and Staphylococcus aureus . It also has a toxic effect on estuarine fish and shrimp .


Synthesis Analysis

Juncusol can be synthesized . It has been transformed by hypervalent iodine (III) reagent, using a diversity-oriented approach . Four racemic semisynthetic compounds possessing an alkyl-substituted p-quinol ring were produced .


Molecular Structure Analysis

The molecular formula of Juncusol is C18H18O2 . Its average mass is 266.334 Da and its monoisotopic mass is 266.130676 Da .


Chemical Reactions Analysis

Juncusol and effusol possessed significant antiproliferative activity on HeLa cells . Compound 3 was found to be the most promising semisynthetic component with substantial antiproliferative effects against all tested cell lines, except for KCR .


Physical And Chemical Properties Analysis

Juncusol has a density of 1.2±0.1 g/cm3, a boiling point of 503.8±50.0 °C at 760 mmHg, and a flash point of 242.3±24.7 °C . It has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Safety And Hazards

Precautions for safe handling of Juncusol include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

Future Directions

Juncusol and effusol induced higher biomass and maintained antioxidant defense mechanisms associated with reduced polyamine degradation . These compounds could be good candidates for new biopesticide or biostimulant plant growth regulators in the future .

properties

IUPAC Name

5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h4,7-9,19-20H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVMKPYDOHZJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211080
Record name Juncusol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Juncusol

CAS RN

62023-90-9
Record name Juncusol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62023-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Juncusol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062023909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Juncusol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220968
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Record name Juncusol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUNCUSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T481HU7OI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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